

Spectroscopic Profile of 1-(4-Chlorophenyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(4-Chlorophenyl)piperazin-2-one**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-chlorophenyl)piperazine, a closely related analogue of **1-(4-Chlorophenyl)piperazin-2-one**. Due to the limited availability of public domain data for **1-(4-Chlorophenyl)piperazin-2-one**, this document leverages the comprehensive data available for the parent amine to illustrate the expected spectroscopic characteristics. The introduction of a carbonyl group at the 2-position of the piperazine ring in **1-(4-Chlorophenyl)piperazin-2-one** would lead to predictable shifts in the spectral data presented herein, most notably in the infrared and nuclear magnetic resonance spectra.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(4-chlorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (500.13 MHz, DMSO-d₆)[[1](#)]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29	d	2H	Ar-H
6.83	d	2H	Ar-H
3.16	t	4H	-CH ₂ - (piperazine ring)
2.92	t	4H	-CH ₂ - (piperazine ring)
1.88	s	1H	N-H

¹³C NMR (125.76 MHz, DMSO-d₆)[1]

Chemical Shift (ppm)	Assignment
149.9	Ar-C (C-N)
128.8	Ar-C
120.9	Ar-C (C-Cl)
115.9	Ar-C
48.9	-CH ₂ - (piperazine ring)
45.3	-CH ₂ - (piperazine ring)

Infrared (IR) Spectroscopy Data

FT-IR (KBr pellet)[1]

Wavenumber (cm ⁻¹)	Assignment
3184	N-H stretch
3099	Aromatic C-H stretch
~2800-3000	Aliphatic C-H stretch
~1600	Aromatic C=C stretch
~1500	Aromatic C=C stretch
~1230	C-N stretch
~820	para-substituted benzene C-H bend
~1090	C-Cl stretch

Mass Spectrometry (MS) Data

GC-MS

m/z	Interpretation
196	[M] ⁺ (Molecular ion)
154	[M - C ₃ H ₆ N] ⁺
138	[M - C ₂ H ₄ N ₂] ⁺
111	[Cl-C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a JEOL ECZ 500R spectrometer.^[1] The operating frequencies were 500.13 MHz for the ¹H nucleus and 125.76 MHz for the ¹³C nucleus.^[1] The sample was

dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

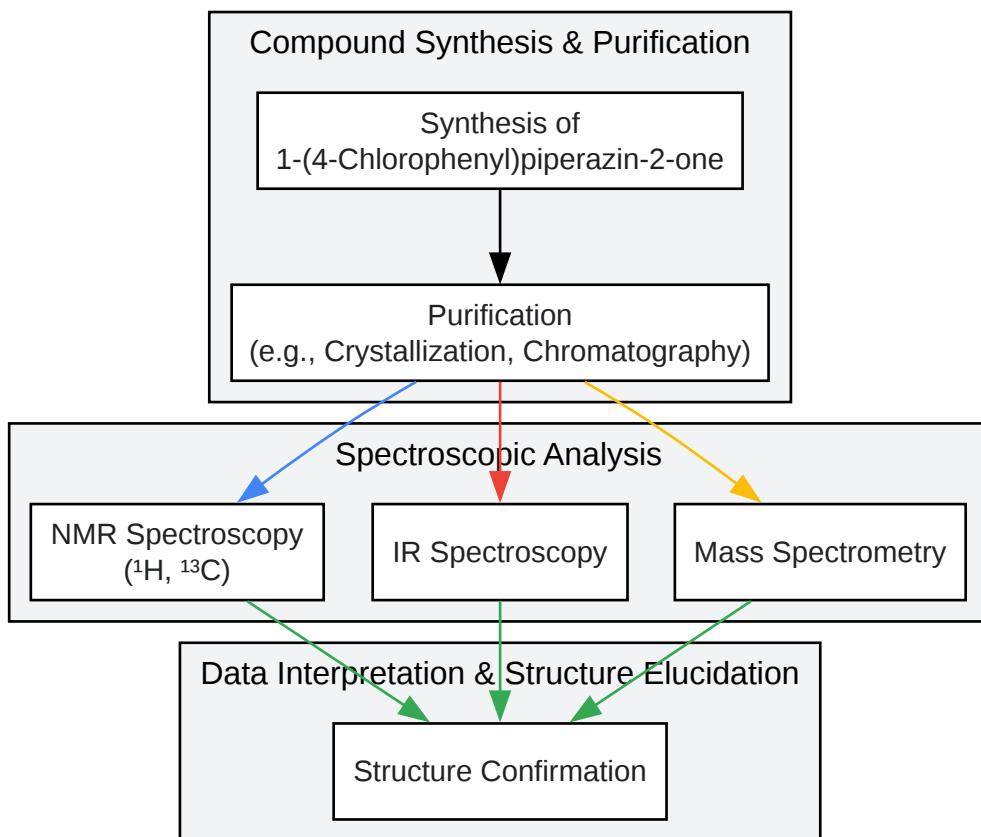
The FT-IR spectrum was obtained using a Bruker Optics IFS66v/s FT-IR spectrometer.^[1] The sample was prepared as a KBr pellet.^[1] The spectrum was recorded in the region between 4000 and 400 cm⁻¹.^[1]

Mass Spectrometry (MS)

Mass spectrometry data was obtained using a gas chromatography-mass spectrometry (GC-MS) instrument. The specific instrumentation and conditions were not detailed in the referenced source. In a typical GC-MS experiment, the sample is introduced into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. scispace.com [scispace.com]
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Phone: (601) 213-4426
Email: info@benchchem.com